molecular formula C6H4ClN3O B13654660 6-Chloroisoxazolo[4,5-c]pyridin-3-amine

6-Chloroisoxazolo[4,5-c]pyridin-3-amine

Cat. No.: B13654660
M. Wt: 169.57 g/mol
InChI Key: VETKBWWJLLLFTK-UHFFFAOYSA-N
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Description

6-Chloroisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazolo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isoxazole ring, with a chlorine atom at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoxazolo[4,5-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyridine-2-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by the introduction of the amine group at the 3rd position. The reaction conditions often involve the use of acidic or basic catalysts and solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoxazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

6-Chloroisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloroisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring instead of an isoxazole ring, known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with potential as a CDK2 inhibitor.

Uniqueness

6-Chloroisoxazolo[4,5-c]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine groups. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3O/c7-5-1-4-3(2-9-5)6(8)10-11-4/h1-2H,(H2,8,10)

InChI Key

VETKBWWJLLLFTK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NO2)N

Origin of Product

United States

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